Methyl 2-[2-methyl-4-[(4-sulfamoylphenyl)sulfamoyl]phenoxy]acetate
Overview
Description
Methyl 2-[2-methyl-4-[(4-sulfamoylphenyl)sulfamoyl]phenoxy]acetate is an organic compound with a complex structure that includes sulfamoyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-methyl-4-[(4-sulfamoylphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps. One common method includes the reaction of 2-methyl-4-[(4-sulfamoylphenyl)sulfamoyl]phenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-methyl-4-[(4-sulfamoylphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl groups can be oxidized to form sulfonic acid derivatives.
Reduction: The phenoxy group can be reduced under specific conditions to yield corresponding phenol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce phenols.
Scientific Research Applications
Methyl 2-[2-methyl-4-[(4-sulfamoylphenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of sulfamoyl groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory or antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-methyl-4-[(4-sulfamoylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl groups can mimic natural substrates of certain enzymes, leading to inhibition of enzymatic activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-[(4-sulfamoylphenyl)sulfamoyl]phenoxy]acetate
- Methyl 2-[2-methyl-4-[(4-sulfamoylphenyl)amino]phenoxy]acetate
Uniqueness
Methyl 2-[2-methyl-4-[(4-sulfamoylphenyl)sulfamoyl]phenoxy]acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[2-methyl-4-[(4-sulfamoylphenyl)sulfamoyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-11-9-14(7-8-15(11)25-10-16(19)24-2)27(22,23)18-12-3-5-13(6-4-12)26(17,20)21/h3-9,18H,10H2,1-2H3,(H2,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYIMWUMZZSAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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